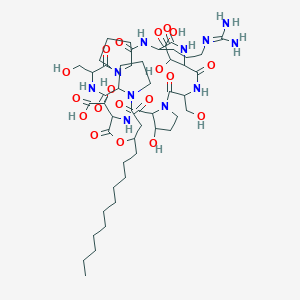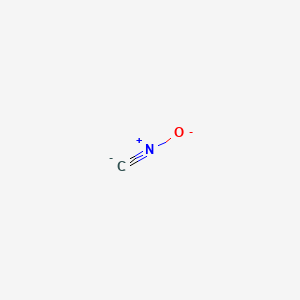
2,6-Dimethylbenzoquinone
概要
説明
m-キシロキノン: トルエンに可溶で、融点は123〜125℃の黄色から褐色の結晶性粉末です 。この化合物はさまざまな化学反応で使用され、科学研究や工業プロセスに応用されています。
準備方法
合成経路と反応条件:
2,5-ジメチルフェノールの酸化: 一般的な方法の1つは、タマネギ炭のような触媒の存在下、tert-ブチルヒドロペルオキシドなどの酸化剤を用いた2,5-ジメチルフェノールの酸化です。反応は80℃で12時間行われ、m-キシロキノンが生成されます。
空気酸化: 別の方法は、サラダイン触媒の存在下、35℃での2,5-ジメチルフェノールの空気酸化です。反応は150psiの圧力を維持することによって制御され、高収率のm-キシロキノンが得られます。
工業生産方法: m-キシロキノンの工業生産は、通常、上記の方法を用いた大規模な酸化プロセスで行われます。反応条件は、製品の収率と純度が高くなるように最適化されています。 最終生成物は、エタノールから再結晶によって精製されます .
化学反応解析
反応の種類:
酸化: m-キシロキノンは酸化反応を起こし、アルキルヒドロペルオキシド、アルコール、ケトンなどのさまざまな生成物を生成します.
還元: ヒドロキノン誘導体に還元することができます。
置換: m-キシロキノンは求核剤との置換反応を起こすことができます。
一般的な試薬と条件:
酸化剤: tert-ブチルヒドロペルオキシド、過酸化水素、オゾン、二酸素.
還元剤: 水素化ホウ素ナトリウムおよびその他のヒドリド供与体。
主要な製品:
酸化生成物: アルキルヒドロペルオキシド、アルコール、ケトン.
還元生成物: ヒドロキノン誘導体。
科学研究への応用
化学:
生物学:
医学:
産業:
化学反応の分析
Types of Reactions:
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: m-Xyloquinone can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hydroperoxide, hydrogen peroxide, ozone, and dioxygen.
Reducing Agents: Sodium borohydride and other hydride donors.
Catalysts: Onion carbon, soluble cobalt or manganese salts, and organic photocatalysts.
Major Products:
Oxidation Products: Alkyl hydroperoxides, alcohols, and ketones.
Reduction Products: Hydroquinone derivatives.
科学的研究の応用
作用機序
m-キシロキノンは、その使用状況に応じてさまざまなメカニズムで効果を発揮します。 光化学反応では、光酸化剤として作用し、アルカンからの水素原子引き抜きによって反応を開始します 。 生物系では、活性部位と相互作用することによって酵素を阻害します .
類似化合物の比較
類似化合物:
p-ベンゾキノン: 類似の酸化特性を持つ別のキノン誘導体。
2,6-ジメチルベンゾキノン: 異なる置換パターンを持つ構造異性体.
独自性:
- m-キシロキノンは、その特定の置換パターンにより、反応性と用途が異なります。 他のキノン誘導体と比較して、光酸素化反応でより高い量子収率を示します .
結論
m-キシロキノンは、化学、生物学、医学、産業において重要な用途を持つ汎用性の高い化合物です。その独特の特性と反応性は、さまざまな科学的および工業的プロセスにおいて貴重な試薬となっています。
類似化合物との比較
p-Benzoquinone: Another quinone derivative with similar oxidation properties.
2,6-Dimethylbenzoquinone: A structural isomer with different substitution patterns.
Uniqueness:
- m-Xyloquinone is unique due to its specific substitution pattern, which influences its reactivity and applications. It has higher quantum yields in photooxygenation reactions compared to other quinone derivatives .
Conclusion
m-Xyloquinone is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent in various scientific and industrial processes.
特性
IUPAC Name |
2,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENUUPBBLQWHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200664 | |
| Record name | 2,6-Dimethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-61-7 | |
| Record name | 2,6-Dimethyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylbenzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLBENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HET5TF8ZGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)
![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)

![Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl-](/img/structure/B1208230.png)

